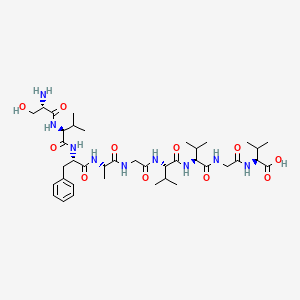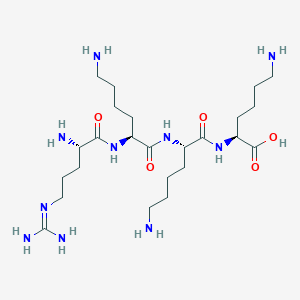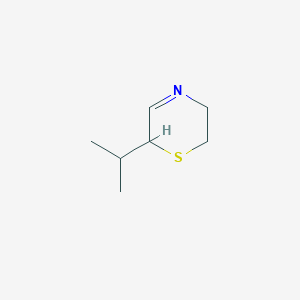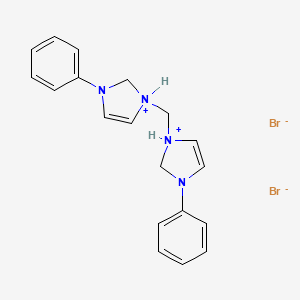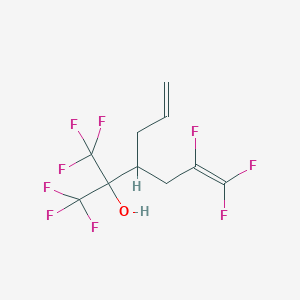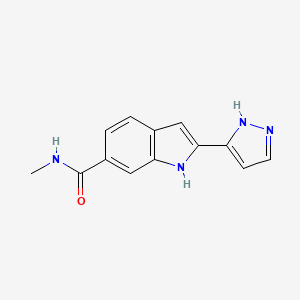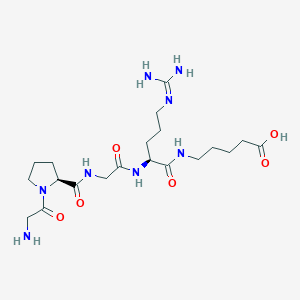
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its peptide-like structure, which includes amino acid residues and functional groups that contribute to its reactivity and biological activity.
準備方法
The synthesis of Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route may start with the preparation of individual amino acid derivatives, followed by their sequential coupling using reagents such as carbodiimides or other coupling agents. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity. Industrial production methods may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying peptide chemistry.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific diseases.
Industry: It may be used in the development of new materials or as a component in biochemical assays.
作用機序
The mechanism of action of Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes.
類似化合物との比較
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide can be compared with other similar compounds, such as:
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-L-ornithinamide: Lacks the diaminomethylidene group, leading to different reactivity and biological activity.
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(methylidene)-L-ornithinamide: Contains a methylidene group instead of diaminomethylidene, resulting in distinct chemical properties.
Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(aminomethylidene)-L-ornithinamide: Features an aminomethylidene group, which affects its interaction with molecular targets.
特性
CAS番号 |
801240-83-5 |
|---|---|
分子式 |
C20H36N8O6 |
分子量 |
484.6 g/mol |
IUPAC名 |
5-[[(2S)-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H36N8O6/c21-11-16(30)28-10-4-6-14(28)19(34)26-12-15(29)27-13(5-3-9-25-20(22)23)18(33)24-8-2-1-7-17(31)32/h13-14H,1-12,21H2,(H,24,33)(H,26,34)(H,27,29)(H,31,32)(H4,22,23,25)/t13-,14-/m0/s1 |
InChIキー |
NKTLJRANGNLDIB-KBPBESRZSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCCCC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


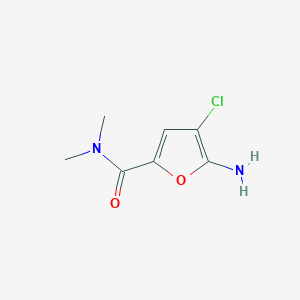


![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)
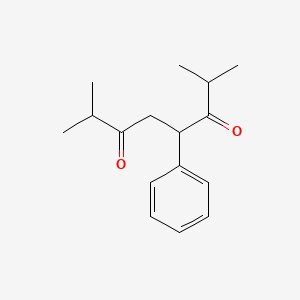

![Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B14211689.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
